Product packaging for Methyl 3-(tert-butoxycarbonyl)picolinate(Cat. No.:CAS No. 930596-30-8)

Methyl 3-(tert-butoxycarbonyl)picolinate

Cat. No.: B8012349
CAS No.: 930596-30-8
M. Wt: 237.25 g/mol
InChI Key: BVLVPCJOKXXMHU-UHFFFAOYSA-N
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Description

Methyl 3-(tert-butoxycarbonyl)picolinate, with the CAS number 912369-42-7, is a high-purity chemical compound offered for research and development purposes. This compound features a molecular formula of C12H16N2O4 and a molecular weight of 252.27 g/mol . It serves as a versatile synthetic intermediate, particularly in medicinal chemistry. The structure combines a picolinate ester, which can act as a coordinating group or a hydrogen bond acceptor, with a tert-butoxycarbonyl (Boc) protecting group on the amino functionality . The Boc group is critically important for protecting primary amines during multi-step synthetic sequences, notably in the development of active pharmaceutical ingredients (APIs) and other complex organic molecules . Researchers value this compound for its role in constructing more complex molecular architectures. Its application is essential in exploring new drug candidates, where it can be used to build specific pharmacophores or to temporarily mask reactive functional groups to ensure regioselective chemical reactions. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. For handling and storage, it is recommended to maintain the product in an inert atmosphere at 2-8°C to ensure long-term stability . Please refer to the provided Safety Data Sheet for detailed hazard and handling information prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO4 B8012349 Methyl 3-(tert-butoxycarbonyl)picolinate CAS No. 930596-30-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-O-tert-butyl 2-O-methyl pyridine-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-12(2,3)17-10(14)8-6-5-7-13-9(8)11(15)16-4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLVPCJOKXXMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901200307
Record name 3-(1,1-Dimethylethyl) 2-methyl 2,3-pyridinedicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930596-30-8
Record name 3-(1,1-Dimethylethyl) 2-methyl 2,3-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=930596-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,1-Dimethylethyl) 2-methyl 2,3-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901200307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 3 Tert Butoxycarbonyl Picolinate and Its Derivatives

Pathways for the Construction of the Picolinate (B1231196) Core

The formation of the fundamental pyridine-2-carboxylate structure, also known as the picolinate core, can be achieved through two primary strategies: the modification of pre-existing pyridine (B92270) rings or the de novo synthesis of the ring through cyclization reactions.

Functionalization and Derivatization of Pyridine Ring Systems

The functionalization of an existing pyridine ring is a common and versatile method for introducing the necessary substituents. The inherent electronic properties of the pyridine ring, being electron-deficient, often necessitate activation for successful functionalization.

One approach involves the activation of pyridine through N-oxidation. The resulting pyridine N-oxide can then undergo nucleophilic substitution. For instance, the addition of Grignard reagents to pyridine N-oxides, followed by treatment with an acylating agent like acetic anhydride (B1165640), can lead to the introduction of substituents at the 2-position. organic-chemistry.org

Another strategy involves the direct C-H functionalization of the pyridine ring. While challenging due to the stability of C-H bonds, various transition-metal-catalyzed methods have been developed. These reactions often employ directing groups to achieve regioselectivity, guiding the functionalization to the desired position on the pyridine ring.

Furthermore, metal-free approaches have gained traction. For example, the reaction of a pyridine with trifluoromethanesulfonic anhydride (Tf₂O) can form a pyridinium (B92312) triflyl salt. mdpi.com This activated intermediate is then susceptible to nucleophilic attack by various reagents, allowing for the introduction of functional groups. mdpi.com The site-selectivity of such reactions can be influenced by steric hindrance, favoring substitution at less hindered positions. mdpi.com

Cyclization Approaches to Pyridine-2-carboxylate Structures

Constructing the pyridine ring from acyclic precursors offers a powerful alternative for accessing substituted picolinates. These methods often provide excellent control over the substitution pattern of the final product.

A classical and widely used method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia equivalent. baranlab.org Modifications of this reaction allow for the synthesis of asymmetrical pyridines. baranlab.org

Inverse-demand Diels-Alder reactions represent a more modern and highly effective strategy. In this approach, an electron-rich dienophile reacts with an electron-deficient azadiene. For instance, 1,2,4-triazines can react with electron-rich alkynes or enamines to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to extrude a molecule of nitrogen, yielding the substituted pyridine ring.

Another notable cyclization involves the reaction of enynyl azides with a copper catalyst, which leads to an aminative aza-annulation, providing amino-substituted nicotinate (B505614) derivatives in a single step. organic-chemistry.org Additionally, the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride can produce a variety of substituted 2-amino isonicotinic acids. organic-chemistry.org

The following table summarizes selected cyclization approaches for the synthesis of pyridine derivatives.

PrecursorsReagents/ConditionsProduct Type
Aldehyde, β-ketoester, AmmoniaCondensationSymmetrical Pyridines
1,2,4-Triazine, YnamineDiels-Alder / Retro-Diels-AlderSubstituted Pyridines
Enynyl azideCopper catalystAmino-substituted nicotinates organic-chemistry.org
2,4-Dioxo-carboxylic acid ethyl esters, Ethyl 3-amino-3-iminopropionate HClCondensation/DecarboxylationSubstituted 2-amino isonicotinic acids organic-chemistry.org

Strategies for the Introduction and Selective Manipulation of the tert-Butoxycarbonyl Group

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.

Boc Protection of Amine and Heteroatom Functionalities on Picolinate Scaffolds

The introduction of the Boc group onto an amino-substituted picolinate scaffold is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The choice of base and solvent can be critical for achieving high yields and chemoselectivity. A common procedure involves dissolving the amino-picolinate precursor in a solvent such as tetrahydrofuran (B95107) (THF) and adding Boc₂O along with an aqueous solution of a base like sodium carbonate. nih.gov

Alternative methods for Boc protection include the use of catalysts. For example, 1-alkyl-3-methylimidazolium cation-based ionic liquids have been shown to efficiently catalyze the N-tert-butyloxycarbonylation of amines with excellent chemoselectivity. organic-chemistry.org Perchloric acid adsorbed on silica-gel (HClO₄–SiO₂) also serves as a highly efficient and reusable catalyst for this transformation under solvent-free conditions. organic-chemistry.org

A method for the chemoselective acylation of diketopiperazines using di-tert-butyl dicarbonate has been developed, where tributylphosphine (B147548) activates the Boc anhydride, allowing for selective protection. nih.gov

The following table outlines various conditions for Boc protection.

ReagentCatalyst/BaseSolventKey Features
Boc₂OSodium CarbonateTHF/WaterStandard aqueous conditions nih.gov
Boc₂O1-Alkyl-3-methylimidazolium ionic liquid-Catalytic, excellent chemoselectivity organic-chemistry.org
Boc₂OHClO₄–SiO₂Solvent-freeReusable catalyst, high efficiency organic-chemistry.org
Boc₂OTributylphosphine-Chemoselective for specific amides nih.gov

Orthogonal Deprotection Strategies

A key advantage of the Boc group is its susceptibility to cleavage under acidic conditions, which allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions (e.g., Fmoc, Cbz, benzyl (B1604629) esters). This is the principle of orthogonal protection. nih.govacsgcipr.org

The Boc group is generally cleaved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane (B91453) or methanol (B129727). acsgcipr.org The use of milder acidic conditions can also be effective. For instance, p-toluenesulfonic acid (p-TsOH) in toluene (B28343) under microwave irradiation can rapidly deprotect Boc-protected amino acids. researchgate.net This method has been shown to be orthogonal to benzyl (Bzl) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups. researchgate.net

Aqueous phosphoric acid has been demonstrated as an environmentally benign reagent for the selective deprotection of tert-butyl carbamates, while tolerating Cbz carbamates and benzyl esters. organic-chemistry.org The use of scavengers, such as anisole (B1667542) or thioanisole, is often recommended during Boc deprotection to trap the liberated tert-butyl cation and prevent side reactions, such as the alkylation of sensitive functional groups. acsgcipr.org

The table below presents a comparison of different deprotection reagents and their orthogonality.

ReagentConditionsCleaved GroupStable Groups
Trifluoroacetic Acid (TFA)DichloromethaneBoc-
HCl1,4-Dioxane or MethanolBoc-
p-Toluenesulfonic acid (p-TsOH)Toluene, MicrowaveBocFmoc, Cbz, Benzyl ether researchgate.net
Aqueous Phosphoric Acid-Boc, t-Butyl esterCbz, Benzyl ester organic-chemistry.org
HydroxylamineMicrowave irradiation2,5-dimethylpyrroleBoc nih.gov

Esterification Techniques for Methyl Picolinate Formation

The final step in the synthesis of Methyl 3-(tert-butoxycarbonyl)picolinate is the esterification of the carboxylic acid at the 2-position of the pyridine ring. Several methods are available for this transformation.

A classic and effective method is the Fischer-Speier esterification, which involves reacting the picolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. A variation of this involves the use of thionyl chloride (SOCl₂) in anhydrous methanol. nih.gov The thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification. nih.gov

Alternatively, the picolinic acid can be converted to a more reactive acyl derivative, such as an acyl chloride or a mixed anhydride. The acyl chloride can be prepared by reacting the acid with thionyl chloride or oxalyl chloride and then reacted with methanol to form the ester. nih.gov Mixed anhydrides, formed by reacting the picolinic acid with a reagent like 2-methyl-6-nitrobenzoic anhydride, can also be effectively converted to the methyl ester. nih.gov

Another approach is oxidative esterification. For example, a 2-pyridinemethanol (B130429) derivative can be oxidized in the presence of methanol to directly form the methyl picolinate. A heterogeneous palladium catalyst with potassium carbonate in methanol under an oxygen atmosphere has been shown to be effective for this transformation. chemicalbook.com

The following table summarizes various esterification methods for the formation of methyl picolinate.

MethodReagentsKey Features
Fischer-Speier EsterificationMethanol, H₂SO₄ or HClClassic acid-catalyzed method
Thionyl Chloride MethodThionyl Chloride, MethanolIn situ generation of HCl catalyst nih.gov
Acyl Chloride MethodSOCl₂ or (COCl)₂, then MethanolInvolves activation of the carboxylic acid nih.gov
Mixed Anhydride Method2-Methyl-6-nitrobenzoic anhydride, then MethanolHigh-yielding activation method nih.gov
Oxidative EsterificationPd catalyst, K₂CO₃, O₂, MethanolDirect conversion from the corresponding alcohol chemicalbook.com

Synthesis of Advanced Precursors for this compound Integration

The strategic functionalization of the pyridine ring of this compound is essential for its use in medicinal chemistry and materials science. The development of methodologies to introduce boronic acid functionalities and halogen atoms at specific positions on the picolinate framework allows for diverse and programmable synthetic transformations.

Boronic acids and their corresponding esters are exceptionally versatile intermediates in organic synthesis, most notably as nucleophilic partners in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The synthesis of boronic acid derivatives of picolinates can be approached through several established methods, which are adaptable to the specific substitution pattern of this compound.

A primary route to aryl and heteroaryl boronic esters is the Miyaura borylation reaction. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This method involves the palladium-catalyzed cross-coupling of a halo-picolinate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). For a substrate like this compound, a halogenated precursor, for instance, a bromo or iodo derivative at the C4, C5, or C6 position, would be required. The reaction is typically catalyzed by a palladium complex, such as PdCl₂(dppf), in the presence of a base like potassium acetate (B1210297) (KOAc). organic-chemistry.org The mild conditions of the Miyaura borylation are generally tolerant of various functional groups, including the ester and the tert-butoxycarbonyl (Boc) protecting group present in the target molecule.

An alternative strategy involves the use of organolithium or Grignard reagents derived from a halogenated picolinate. These organometallic intermediates can then be quenched with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the boronic acid. Subsequent esterification with a diol like pinacol (B44631) affords the stable boronate ester. This approach, however, requires careful control of reaction conditions to avoid side reactions due to the reactivity of the organometallic species with the ester and Boc-protected amine functionalities.

Recent advancements have also explored copper-catalyzed borylation reactions, which can offer different reactivity and selectivity profiles. organic-chemistry.org Furthermore, the development of N-methyliminodiacetic acid (MIDA) boronates has provided a class of air-stable and easily handled reagents that are amenable to iterative cross-coupling strategies, allowing for the sequential construction of complex molecules. nih.gov

The following table summarizes representative boronic acid and ester derivatives that could be synthesized as precursors for cross-coupling reactions.

Compound NameStructureSynthetic Method
Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinateMiyaura Borylation
3-((tert-Butoxycarbonyl)amino)-2-(methoxycarbonyl)pyridin-5-ylboronic acidHydrolysis of Boronate Ester

This table presents hypothetical structures based on established synthetic methodologies.

Halogenated pyridine derivatives are critical electrophilic partners in a multitude of cross-coupling reactions. The introduction of a halogen atom (Cl, Br, I) at a specific position on the this compound ring transforms it into a versatile building block.

The direct halogenation of pyridine rings can be challenging due to the electron-deficient nature of the heterocycle. However, various methods have been developed to achieve selective halogenation. For the picolinate framework, electrophilic aromatic substitution reactions can be employed. The directing effects of the existing substituents—the methyl ester at C2 and the Boc-amino group at C3—will influence the regioselectivity of the halogenation. The Boc-amino group is an ortho-, para-director, while the ester group is a meta-director. This interplay can be exploited to achieve selective halogenation at the C4 or C6 positions.

For instance, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a suitable acid catalyst. Iodination can be performed with N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent. The reaction conditions, such as solvent and temperature, can be optimized to favor the desired regioisomer.

In cases where direct halogenation is not selective, a more controlled approach involves the use of a pre-functionalized starting material. For example, a picolinic acid derivative with a strategically placed amino or hydroxyl group can be converted to a halogenated derivative via Sandmeyer-type reactions or by reaction with a halogenating agent like a phosphorus oxyhalide.

A more recent and versatile method for introducing halogens is the deacylative halogenation of methyl ketones, which can serve as surrogates for alkyl halides. nih.govorganic-chemistry.org This approach involves the conversion of a methyl ketone to the corresponding alkyl halide and could be adapted for the synthesis of halogenated picolinate precursors.

The table below provides examples of halogenated pyridine building blocks that are precursors for cross-coupling reactions.

Compound NameStructureSynthetic Method
Methyl 4-bromo-3-((tert-butoxycarbonyl)amino)picolinateElectrophilic Bromination
Methyl 6-iodo-3-((tert-butoxycarbonyl)amino)picolinateElectrophilic Iodination

This table presents hypothetical structures based on established synthetic methodologies.

Chemical Reactivity and Transformational Chemistry of Methyl 3 Tert Butoxycarbonyl Picolinate

Reactions Involving the Methyl Ester Functionality

The methyl ester group in Methyl 3-(tert-butoxycarbonyl)picolinate is a key site for synthetic modifications, allowing for the formation of various carboxylic acid derivatives.

Hydrolysis and Transesterification Reactions

Hydrolysis of the methyl ester in this compound yields 3-((tert-butoxycarbonyl)amino)picolinic acid. sigmaaldrich.com This transformation is typically achieved under basic conditions, for example, by treatment with a suitable hydroxide (B78521) base. The resulting carboxylic acid is a valuable building block in organic synthesis. sigmaaldrich.comnovartis.com

Transesterification, the conversion of one ester to another, can also be performed on methyl esters. While specific examples with this compound are not extensively documented, general methods for transesterification of methyl esters are well-established and can be applied. These reactions are often catalyzed by acids or bases and can be used to introduce different alkyl or aryl groups to the ester functionality. For instance, tert-butyl esters have been shown to undergo transesterification in the presence of a chlorinating agent and a tin(II) chloride catalyst to form other esters. organic-chemistry.org

Amidation and Other Carboxylic Acid Derivative Formations

The methyl ester of this compound can be readily converted into amides through reaction with primary or secondary amines. libretexts.org This amidation can be promoted by various reagents and conditions. For example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be an effective promoter for the amidation of methyl esters, including those on heterocyclic cores. nih.gov The reaction typically proceeds by mixing the ester and amine in the presence of DBU. nih.gov

Alternatively, metal-free, base-promoted amidation using potassium tert-butoxide provides a green and efficient method for converting esters to amides under ambient conditions. researchgate.net Other methods for direct amidation of esters include the use of catalysts like niobium(V) oxide, which has demonstrated high activity for a range of esters and amines under solvent-free conditions. researchgate.net The formation of amides from carboxylic acids and amines can also be mediated by reagents such as titanium(IV) chloride. nih.gov These general principles of amidation are applicable to this compound for the synthesis of a diverse range of picolinamide (B142947) derivatives.

Amidation Method Reagents/Catalyst Key Features
DBU-Promoted1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Effective for heterocyclic methyl esters. nih.gov
Base-PromotedPotassium tert-butoxideGreen, ambient conditions. researchgate.net
Heterogeneous CatalysisNiobium(V) Oxide (Nb2O5)High activity, solvent-free, reusable catalyst. researchgate.net
Lewis Acid MediatedTitanium(IV) chloride (TiCl4)Mediates direct condensation of carboxylic acids (formed in situ from ester hydrolysis) and amines. nih.gov

Reactivity at the Picolinate (B1231196) Nitrogen Atom

The nitrogen atom of the pyridine (B92270) ring plays a crucial role in directing chemical reactions and in coordinating to metal centers.

Exploration of its Role in Directed C-H Functionalization

The picolinamide group, which can be derived from this compound, is a highly effective directing group in transition metal-catalyzed C-H functionalization reactions. nih.govnih.govrsc.org The nitrogen atom of the picolinamide coordinates to a metal center, such as palladium or ruthenium, bringing the catalyst into close proximity to a specific C-H bond and enabling its selective activation. nih.govresearchgate.netyoutube.com This strategy has been widely used to construct new carbon-carbon and carbon-heteroatom bonds at previously unreactive positions. nih.govrsc.org

For instance, palladium-catalyzed C-H functionalization directed by picolinamides allows for the arylation and alkenylation of sp2 and sp3 C-H bonds. nih.govresearchgate.net The versatility of the picolinamide directing group is a key feature, as it can be used to synthesize complex molecules from simple starting materials. nih.gov

Ligand Binding and Coordination Implications in Catalysis

The picolinate moiety, with its nitrogen and carbonyl oxygen atoms, can act as a bidentate ligand, coordinating to a variety of metal centers. This coordination is fundamental to its role as a directing group in catalysis. The ability of the picolinate nitrogen to bind to metals like palladium and ruthenium is a key step in the catalytic cycle of many C-H functionalization reactions. nih.govresearchgate.net The formation of a stable cyclometalated intermediate facilitates the subsequent bond-forming steps. nih.gov The coordination properties of picolinate-type ligands are therefore of significant interest in the design of new catalytic systems.

Transformations of the Pyridine Ring System

The pyridine ring of this compound can also undergo various transformations, including substitution and reduction reactions.

The synthesis of pyridine-dicarboxylates from related pyridine derivatives has been reported, suggesting that further functionalization of the pyridine ring of this compound is feasible. nih.govgoogle.com For example, the introduction of additional substituents onto the pyridine ring can lead to the formation of more complex heterocyclic structures. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The electronic nature of N-Boc protected dihydropyridines, such as this compound, makes them more susceptible to electrophilic attack compared to their aromatic pyridine counterparts. The enamine-like character of the dihydropyridine (B1217469) ring enhances the electron density at specific positions, facilitating reactions with electrophiles. Conversely, nucleophilic aromatic substitution (SNAc) on the dearomatized ring is generally less favorable than on an activated pyridinium (B92312) salt.

While direct studies on this compound are limited, the reactivity patterns of related N-Boc-dihydropyridines provide valuable insights. For instance, functionalization often occurs at the electron-rich positions of the dihydropyridine ring.

Nucleophilic substitution on the pyridine ring of picolinate esters typically requires activation, for example, by an N-oxide or a strongly electron-withdrawing group. In the case of pyridinium ions, the leaving group ability in nucleophilic aromatic substitution has been studied, with an observed order of 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I when reacting with piperidine (B6355638) in methanol (B129727). sigmaaldrich.com This highlights that the position and nature of the substituent, as well as the nucleophile, are critical factors. For non-activated aryl systems, nucleophilic substitution is generally not effective.

Oxidation and Reduction Chemistry

The dihydropyridine ring in N-Boc protected systems is prone to oxidation, leading to the corresponding aromatic pyridine derivative. This transformation is a common and often facile reaction for 1,4-dihydropyridines, which are considered models for the NADH coenzyme. wum.edu.pk Various oxidizing agents can achieve this aromatization, and the reaction is a key step in the metabolism of dihydropyridine-based drugs. wum.edu.pk Laccase-mediated oxidation of some condensed 1,4-dihydropyridine (B1200194) derivatives has been shown to yield the corresponding pyridine structures. mdpi.com

The reduction of functional groups appended to the N-Boc picolinate framework can be achieved selectively. The ester group can be reduced to a primary alcohol. For example, pentafluorophenyl esters of N-Boc protected amino acids have been reduced to the corresponding alcohols using sodium borohydride (B1222165) in THF under mild conditions. uoa.gr The diastereoselective reduction of a chiral N-Boc-protected δ-amino-α,β-unsaturated γ-keto ester has been accomplished using various boron- and aluminum-based reducing agents, yielding the corresponding alcohols with high diastereoselectivity. sigmaaldrich.comnih.govresearchgate.net

Table 1: Diastereoselective Reduction of a N-Boc-Protected Keto Ester

Reducing AgentSolventTemperature (°C)anti:syn RatioYield (%)Reference
LiAlH(O-t-Bu)₃EtOH-78>95:580 nih.gov
NB-EnantrideTHF-785:9598 nih.gov

Regioselective Derivatization of Aromatic Positions

Achieving regioselective functionalization of the pyridine ring is a significant challenge in organic synthesis. The intrinsic electronic properties of pyridine often lead to a mixture of products. However, the use of a protecting group like the Boc group on the nitrogen atom can direct the regioselectivity of derivatization.

While specific examples for this compound are not extensively documented, general strategies for the regioselective functionalization of pyridines are relevant. These methods include directed metalation and halogen/metal exchange, which can be controlled to functionalize specific positions of the pyridine scaffold. znaturforsch.com For instance, deprotonation can be achieved with various lithium amides or alkyllithium reagents. znaturforsch.com

Furthermore, the C-H functionalization of pyridine N-oxides, which share some electronic similarities with N-Boc dihydropyridines in terms of ring activation, has been a successful strategy for regioselective derivatization. researchgate.net Gold-catalyzed C3-H functionalization of quinoline (B57606) N-oxides with various nucleophiles has been reported. researchgate.net

Chemistry of the tert-Butoxycarbonyl Group Beyond Simple Protection

The tert-butoxycarbonyl (Boc) group is primarily known as a protecting group for amines. However, its chemical nature allows it to participate in reactions in more complex ways than simple steric hindrance or electronic modulation.

Involvement in Concerted and Cascade Reactions

The Boc group can be an active participant in concerted and cascade reactions. Although direct examples involving this compound are scarce in the literature, related transformations suggest potential pathways. For instance, the carbonyl group of the Boc moiety can be involved in intramolecular cyclizations. In one study, an oxazolidinone was formed through the displacement of a mesylate group by the carbonyl oxygen of the Boc group, with the concurrent loss of a tert-butyl group. researchgate.net

Cascade reactions, often initiated by a single event leading to a series of bond-forming steps, are a powerful tool in synthesis. While not directly documented for the title compound, three-component cascade reactions have been developed to synthesize complex heterocyclic structures like tetrahydroindoles, which proceed through enamine intermediates. nih.gov Given the enamine-like character of N-Boc dihydropyridines, similar cascade pathways could potentially be designed.

Applications as a Precursor for other Carbamate (B1207046) Derivatives

The N-Boc group on a heterocyclic nitrogen can be viewed as a precursor to other carbamate derivatives. While the Boc group is typically removed under acidic conditions, its transformation into other functional groups can also be envisioned. For example, the Mitsunobu reaction of N-Boc ethyl oxamate (B1226882) with allylic alcohols provides N-Boc allylic amines, which can be further modified. organic-chemistry.org This suggests that the N-Boc unit on the picolinate ring could potentially be transformed into other N-functional groups through carefully chosen reaction sequences, although this remains an area for further exploration.

Mechanistic Investigations of Reactions Involving Methyl 3 Tert Butoxycarbonyl Picolinate

Elucidation of Reaction Pathways for Key Synthetic Transformations

Currently, detailed studies elucidating the specific reaction pathways for key synthetic transformations starting from Methyl 3-(tert-butoxycarbonyl)picolinate are not extensively reported in peer-reviewed literature. General knowledge of the reactivity of picolinic acid esters and the behavior of the tert-butoxycarbonyl (Boc) protecting group allows for postulation of likely reaction mechanisms. However, without specific experimental or computational studies on this particular molecule, these remain educated hypotheses.

Similarly, transformations involving the ester group, such as hydrolysis or transesterification, would likely follow standard acid- or base-catalyzed pathways. The Boc protecting group is known to be labile under strong acidic conditions, and its cleavage mechanism involves the formation of a stable tert-butyl cation. mdpi.com A plausible mechanism for the acid-catalyzed deprotection of a Boc-protected amine involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group to form a carbamic acid, which then decarboxylates to yield the free amine. mdpi.com

Mechanistic Studies of Catalytic Processes (e.g., Ni-Catalyzed C-N Bond Cleavage)

While the nickel-catalyzed cleavage of C-N bonds is a significant area of research, specific mechanistic studies involving this compound as a substrate are not prominently featured in the available literature. Research on related systems, such as the nickel-catalyzed C-N bond cleavage of N-arylsulfonamides, has revealed the importance of the catalytic system and the nature of the directing group. In such cases, a proposed mechanism often involves oxidative addition of the C-N bond to a low-valent nickel center, followed by subsequent steps.

The development of nickel-catalyzed cross-coupling reactions has provided versatile methods for bond formation, and mechanistic inquiries are crucial for understanding and optimizing these transformations. For instance, investigations into nickel-catalyzed amide arylation have proposed Ni(0/II/III) catalytic cycles, highlighting the complexity of these processes.

In the context of picolinate (B1231196) derivatives, the nitrogen atom of the pyridine (B92270) ring can act as a directing group, potentially influencing the mechanism of catalytic reactions. However, without specific experimental data for this compound, any proposed catalytic cycle would be speculative.

Analysis of Stereochemical Control Mechanisms

The analysis of stereochemical control in reactions involving achiral molecules like this compound becomes relevant when the molecule is modified to introduce chirality or when it participates in reactions with chiral reagents or catalysts.

Memory of Chirality Phenomena in Related Systems

The concept of "memory of chirality" describes reactions where the chirality of a starting material is retained in the product, even though the reaction proceeds through a formally achiral intermediate. This phenomenon relies on the formation of a conformationally chiral intermediate that reacts faster than it racemizes.

While there are no specific reports of memory of chirality involving this compound, this concept has been extensively studied in other systems, such as the α-alkylation of amino acid derivatives. The key requirements for observing memory of chirality include the generation of a chiral intermediate from a chiral precursor and a high barrier to racemization of this intermediate.

Substrate-Controlled and Reagent-Controlled Stereoselection

In reactions where a chiral center is introduced into a molecule, stereoselectivity can be controlled by either the substrate or the reagents used.

Substrate-controlled stereoselection occurs when existing stereocenters in the substrate direct the formation of a new stereocenter. For a derivative of this compound to exhibit substrate control, it would first need to be modified to contain a chiral element.

Reagent-controlled stereoselection is achieved by using chiral reagents or catalysts to favor the formation of one stereoisomer over another. For example, the enantioselective reduction of a ketone derivative of a picolinate could be achieved using a chiral reducing agent. The mechanism of such a reaction would involve the formation of a diastereomeric transition state, where the chiral reagent preferentially approaches the substrate from one face.

Studies on acyclic stereoselection with chiral N-acyliminium ions demonstrate how the stereochemistry of a reaction can be dictated by the preferred conformation of a reactive intermediate, leading to high diastereoselectivity.

Applications of Methyl 3 Tert Butoxycarbonyl Picolinate in Advanced Organic Synthesis

Utilization as a Key Synthetic Intermediate and Versatile Building Block

The strategic placement of the methyl ester and the Boc-protected amino group on the pyridine (B92270) ring makes Methyl 3-(tert-butoxycarbonyl)picolinate a valuable intermediate. The Boc group, while serving as a protecting group, can be removed under acidic conditions to liberate the amine, which can then participate in a variety of coupling reactions. The methyl ester, on the other hand, can be hydrolyzed to the corresponding carboxylic acid or be involved in transesterification or amidation reactions. This differential reactivity allows for sequential functionalization, a key strategy in multi-step organic synthesis.

Precursor in the Synthesis of Complex Heterocyclic Compounds

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and natural products. mathnet.ru Consequently, substituted pyridines like this compound are attractive starting materials for the synthesis of more complex heterocyclic systems.

Construction of Pyridine-Derived Heterocycles

While direct elaboration of the pyridine ring of this compound is a plausible synthetic strategy, specific examples in the literature are not widespread. However, the general principles of pyridine chemistry suggest that the nucleus could be susceptible to nucleophilic aromatic substitution or metallation-cross-coupling reactions, depending on the reaction conditions and the directing effects of the existing substituents.

Synthesis of Fused-Ring and Polycyclic Systems

A notable application of a derivative of this compound is in the synthesis of fused sulfur- and nitrogen-containing heterocycles. Research has shown that the corresponding sulfenyl chloride, derived from the "3-methoxycarbonyl-2-pyridyl" moiety, undergoes polar cycloaddition reactions with compounds containing carbon-carbon multiple bonds. mathnet.rubohrium.comresearchgate.netresearchgate.net

In these reactions, the sulfenyl chloride acts as an electrophile, adding across a double or triple bond. Subsequently, the nitrogen atom of the pyridine ring participates in an intramolecular cyclization, leading to the formation of a new fused ring system. mathnet.rubohrium.comresearchgate.netresearchgate.net This process has been utilized to create novel thiazolo[3,2-a]pyridinium derivatives. The reaction is often carried out in a lithium perchlorate-nitromethane (LiClO4–MeNO2) system, which facilitates the polar cycloaddition. mathnet.rubohrium.comresearchgate.netresearchgate.net

The general scheme for this type of reaction is as follows:

Table 1: Cycloaddition Reaction for Fused Heterocycle Synthesis

Reactant 1Reactant 2Key ReagentsProduct Type
3-Methoxycarbonyl-2-pyridyl sulfenyl chlorideAlkene/AlkyneLiClO4, MeNO2Fused thiazolo[3,2-a]pyridinium derivative

This methodology highlights the utility of the picolinate (B1231196) framework in constructing complex, polycyclic systems that are of interest in medicinal chemistry and materials science.

Integration into Total Synthesis Strategies for Architecturally Complex Molecules

The total synthesis of natural products is a driving force for innovation in organic chemistry, often requiring the creative use of unique building blocks to assemble complex structures.

Enabling Fragment Assembly in Natural Product Syntheses

The application of this compound as a fragment in the total synthesis of natural products is not prominently documented in publicly available research. However, its structure lends itself to a fragment-based approach. In such a strategy, the picolinate derivative could be synthesized and then coupled with other complex fragments to build a larger molecule. The reactive handles (the amine and the ester) would be key to connecting it to the rest of the molecular framework.

Development of Bioactive Scaffold Analogs

The development of novel molecular scaffolds is crucial for drug discovery. Pyridine and its fused derivatives are well-established "privileged structures" in medicinal chemistry, meaning they can bind to a variety of biological targets. The synthesis of fused heterocycles from derivatives of this compound, as described in section 5.2.2, is a direct pathway to creating novel scaffolds. These resulting thiazolo[3,2-a]pyridinium systems can be further functionalized to generate libraries of compounds for biological screening. While specific bioactive analogs derived directly from this compound are not detailed in the literature, the synthetic routes it enables are highly relevant to this area of research.

Lack of Specific Research Findings on "this compound" for Advanced Synthesis Applications

Following a comprehensive search of scientific literature, it has been determined that there is a notable absence of specific research detailing the applications of This compound in the advanced areas of organic synthesis as outlined in the user's request. While the broader class of picolinates and related nitrogen-containing heterocycles are indeed significant in these fields, scholarly articles and detailed research findings focusing specifically on "this compound" for the requested applications could not be located.

The requested outline pertains to highly specialized areas of synthetic chemistry:

Application in Ligand and Chelator Chemistry

Design and Synthesis of Bifunctional Chelating Agents

Searches for this specific compound in conjunction with these topics did not yield dedicated studies or methodologies. The available literature discusses general principles of stereoselective synthesis, the design of peptidomimetics, and the synthesis of ligands and chelators, often employing different foundational molecules. nih.govthieme-connect.deresearchgate.netnih.govresearchgate.net For instance, the design of bifunctional chelators for radiopharmaceuticals is a well-documented field, but the focus is predominantly on established scaffolds like DOTA and DTPA. researchgate.netnih.govresearchgate.netnih.gov

Similarly, while the synthesis of chiral amino acids and peptidomimetics is a cornerstone of modern medicinal chemistry, the specific role of this compound as a key precursor or chiral auxiliary is not described in the available results. nih.govthieme-connect.demdpi.com

Given the strict requirement to generate content based solely on detailed research findings and to adhere to the provided outline, it is not possible to produce the requested article without resorting to speculation or fabricating information. The compound "this compound" is commercially available, suggesting its use as a building block in organic synthesis. However, its specific, published applications in the advanced and highly specialized contexts of stereoselective synthesis and complex ligand design, as requested, are not documented in the accessible scientific literature.

Therefore, no content for the specified sections can be provided at this time.

Computational Chemistry and Theoretical Studies of Methyl 3 Tert Butoxycarbonyl Picolinate

Molecular Modeling and Conformational Landscape Analysis

The three-dimensional structure and conformational flexibility of a molecule are fundamental to its chemical and physical properties. For Methyl 3-(tert-butoxycarbonyl)picolinate, molecular modeling techniques can be employed to explore its conformational landscape.

The molecule possesses several rotatable bonds: the C-O bonds of the methyl ester and the tert-butoxycarbonyl (Boc) group, and the C-C bond connecting the Boc group to the pyridine (B92270) ring. The rotation around these bonds gives rise to various conformers with different energies.

Computational studies on similar pyridine derivatives have shown that the orientation of substituents relative to the pyridine ring significantly influences the conformational preferences. For instance, studies on pyridine dimers and trimers have revealed that π-stacked structures can be the most stable for pyridine dimers, while larger clusters prefer structures stabilized by dipole-dipole and C–H⋯π interactions. tandfonline.com The presence of the bulky tert-butoxycarbonyl group and the methyl ester in this compound would introduce steric hindrance, which plays a crucial role in determining the lowest energy conformation.

A systematic conformational search using methods like molecular mechanics or density functional theory (DFT) would typically be performed to identify the global minimum and other low-energy conformers. The relative energies of these conformers would provide a picture of the molecule's flexibility and the population of each conformer at a given temperature.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

This interactive table presents a hypothetical scenario of the relative energies of different conformers of this compound, which could be obtained from computational analysis.

ConformerDihedral Angle (°C-C-O=C)Relative Energy (kcal/mol)Population (%)
A (Global Minimum) 180 (anti-periplanar)0.0075
B 0 (syn-periplanar)2.5015
C 90 (gauche)5.0010

Note: This data is illustrative and would require specific computational studies to be confirmed.

Reaction Pathway Prediction and Transition State Theory Calculations

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation barriers. For this compound, a key reaction of interest is its hydrolysis, which would involve the cleavage of either the methyl ester or the tert-butoxycarbonyl group.

Theoretical studies on the hydrolysis of picolinate (B1231196) esters have shown that the reaction can be catalyzed by both acid and base. researchgate.net The mechanism of carboxylesterase-catalyzed hydrolysis, for instance, has been computationally explored and found to proceed through a multi-step mechanism involving the formation of a tetrahedral intermediate. researchgate.net

The hydrolysis of the methyl ester group in this compound would likely proceed through a nucleophilic acyl substitution mechanism. Transition state theory calculations, often performed using DFT, could be used to determine the energy profile of this reaction, including the structures and energies of the transition states and intermediates. Similarly, the cleavage of the Boc group, typically under acidic conditions, involves the formation of a carbocation intermediate, the stability of which can be assessed computationally.

Table 2: Hypothetical Calculated Activation Energies for Hydrolysis of this compound

This interactive table provides a hypothetical comparison of the activation energies for the hydrolysis of the two ester groups in this compound under different conditions.

ReactionConditionsCalculated Activation Energy (kcal/mol)
Methyl Ester Hydrolysis Acid-catalyzed15.2
Methyl Ester Hydrolysis Base-catalyzed12.8
Boc Group Cleavage Acid-catalyzed20.5

Note: This data is illustrative and would require specific computational studies to be confirmed.

Electronic Structure Analysis and Spectroscopic Property Prediction

The electronic structure of a molecule governs its reactivity and spectroscopic properties. For this compound, computational methods can provide a detailed picture of its electronic distribution.

DFT calculations can be used to determine various electronic properties, such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. Studies on substituted pyridines have shown that the nature and position of substituents significantly influence the electronic properties of the pyridine ring. nih.govnih.govnih.gov The electron-withdrawing nature of the methyl ester and the electron-donating or -withdrawing character of the Boc group (depending on its conformation) would modulate the electron density on the pyridine ring, affecting its reactivity towards electrophiles and nucleophiles.

Furthermore, computational methods are widely used to predict spectroscopic properties like NMR chemical shifts and IR vibrational frequencies. tandfonline.comresearchgate.netnih.govmdpi.com For this compound, DFT calculations could predict the 1H and 13C NMR spectra, aiding in the structural elucidation and assignment of experimental spectra. Similarly, the calculation of vibrational frequencies can help in interpreting the experimental IR spectrum and assigning specific vibrational modes to different functional groups within the molecule.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

This interactive table shows hypothetical predicted NMR and IR data for this compound.

Spectroscopic DataPredicted Value
¹H NMR (ppm) Pyridine-H: 7.8-8.5, OCH₃: 3.9, C(CH₃)₃: 1.6
¹³C NMR (ppm) C=O (ester): 165, C=O (Boc): 153, Pyridine-C: 125-150, OCH₃: 52, C(CH₃)₃: 82, CH₃ (Boc): 28
IR (cm⁻¹) C=O (ester): ~1730, C=O (Boc): ~1710, C-O stretch: 1250-1300

Note: This data is illustrative and based on typical values for similar functional groups.

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Chemical Scaffolds

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on this compound were found, numerous studies have been conducted on pyridine derivatives, which serve as a relevant scaffold. nih.govnih.govwjpsonline.com

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to various classes of pyridine-containing compounds to understand the structural requirements for their biological activity. For example, 3D-QSAR studies on pyridine-substituted pyrimidines as Mer kinase inhibitors have provided insights into the key amino acid residues and the types of interactions (hydrogen bonding and hydrophobic) that are crucial for inhibitory activity. nih.gov Other studies have highlighted the importance of steric, electrostatic, and hydrophobic fields in determining the biological potency of pyridine derivatives. nih.gov

These studies typically involve aligning a set of molecules with known activities and then correlating their 3D properties with their biological response. The resulting QSAR models can then be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. While the specific biological target for this compound is not defined here, the principles of QSAR could be applied to explore its potential activities if a relevant biological assay were available.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of Methyl 3-(tert-butoxycarbonyl)picolinate in solution. It provides information on the chemical environment of each nucleus and the connectivity between them.

A standard ¹H NMR spectrum in a solvent like CDCl₃ would be expected to show distinct signals for the protons of the pyridine (B92270) ring, the methyl ester group, and the tert-butoxycarbonyl (Boc) group. The aromatic protons would typically appear in the downfield region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns dictated by their positions on the substituted pyridine ring. The methyl ester protons would present as a singlet around δ 3.9 ppm, while the nine equivalent protons of the tert-butyl group would give a characteristic sharp singlet at approximately δ 1.6 ppm.

Similarly, a ¹³C NMR spectrum would reveal discrete signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring, the ester carbonyl, the carbamate (B1207046) carbonyl, the quaternary carbon of the Boc group, and the methyl carbons.

To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network, multi-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would be crucial for confirming the connectivity between the adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a proton's signal to its attached carbon's signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations would be expected between the methyl ester protons and the ester carbonyl carbon, and between the pyridine ring protons and the various ring carbons, as well as the carbamate carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is critical for determining the molecule's preferred conformation in solution. For example, NOESY could show through-space interactions between the protons of the Boc group and a nearby proton on the pyridine ring.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations
Pyridine-H4 ~8.2 ~138 C2, C5, C6
Pyridine-H5 ~7.4 ~125 C3, C4, C6
Pyridine-H6 ~8.8 ~150 C2, C4, C5
COOCH₃ ~3.9 ~53 Ester C=O
C(CH₃)₃ ~1.6 ~28 Quaternary C, Carbamate C=O
Pyridine-C2 - ~148 -
Pyridine-C3 - ~135 -
Ester C=O - ~165 -
Carbamate C=O - ~152 -

Note: The chemical shifts are approximate and can vary based on solvent and experimental conditions.

Dynamic NMR (DNMR) techniques can be used to study the conformational dynamics of this compound. A key dynamic process in this molecule is the restricted rotation around the N-C(O) bond of the tert-butoxycarbonyl group. At lower temperatures, this rotation may be slow enough on the NMR timescale to result in the appearance of distinct sets of signals for different conformers (rotamers). As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals into a time-averaged spectrum. By analyzing the NMR spectra at various temperatures, it is possible to determine the energy barrier to this rotation.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecule's mass, which can be used to confirm its elemental composition. For this compound (C₁₂H₁₅NO₄), the expected exact mass would be calculated and compared to the experimentally determined value, typically with an accuracy of a few parts per million (ppm).

In addition to precise mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule. Upon collisional activation, the molecular ion would be expected to undergo characteristic fragmentation patterns. Key fragmentation events would likely include the loss of the tert-butyl group (as isobutylene, 56 Da), the loss of the entire Boc group (100 Da), and the loss of the methoxy (B1213986) group (31 Da) from the ester. Analyzing these fragments helps to confirm the connectivity of the molecule.

Table 2: Expected HRMS Fragmentation Data for this compound

Ion Formula Calculated m/z Fragmentation Pathway
[M+H]⁺ C₁₂H₁₆NO₄⁺ 240.1023 Protonated molecule
[M-C₄H₈+H]⁺ C₈H₈NO₄⁺ 182.0448 Loss of isobutylene
[M-Boc+H]⁺ C₇H₈NO₂⁺ 138.0550 Loss of Boc group

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

In the IR spectrum of this compound, strong absorption bands would be expected for the carbonyl stretching vibrations. The ester carbonyl (C=O) stretch typically appears around 1720-1740 cm⁻¹, while the carbamate carbonyl stretch is expected in the region of 1700-1720 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would be visible in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C/C=N stretching vibrations from the pyridine ring would also be present.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations of the pyridine ring.

Ultraviolet-Visible (UV-Vis) and Emission Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy measures the absorption of light by the molecule as a function of wavelength, providing information about its electronic transitions. The pyridine ring in this compound contains π-electrons and would be expected to exhibit π → π* and n → π* transitions. The exact positions and intensities of the absorption maxima (λ_max) are influenced by the substituents on the ring. The electronic properties of the molecule, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, can be inferred from the UV-Vis spectrum.

Emission spectroscopy, such as fluorescence, would measure the light emitted by the molecule after it has been electronically excited. While not all molecules are highly fluorescent, any emission would provide further insight into the nature of the excited states and their relaxation pathways.

X-ray Crystallography for Single-Crystal Structural Determination

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique requires growing a suitable single crystal of this compound. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density of the molecule.

This analysis provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular connectivity. Furthermore, it reveals the conformation of the molecule in the solid state and how the individual molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or π-stacking.

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for the separation, quantification, and purification of this compound. These methods offer high resolution and sensitivity, making them ideal for determining the purity of the final product and for tracking the formation of byproducts.

A typical HPLC method for a compound of this nature would employ a reversed-phase column, such as a C18 column. The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient separation of components with varying polarities. Detection is commonly performed using a UV detector, set at a wavelength where the pyridine chromophore exhibits strong absorbance.

UPLC, which utilizes smaller particle size columns and higher pressures, offers even greater resolution and faster analysis times compared to conventional HPLC. This can be particularly advantageous for high-throughput screening or for the analysis of complex reaction mixtures where speed and resolution are critical. The progress of reactions involving Boc-protected picolinates can be effectively monitored by taking aliquots from the reaction mixture at different time points and analyzing them by HPLC or UPLC to determine the consumption of starting materials and the formation of the desired product.

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself may have limited volatility for direct GC analysis due to its molecular weight and polarity, GC can be a valuable tool for the analysis of more volatile derivatives or potential impurities. For instance, if the Boc protecting group is removed, the resulting methyl 3-aminopicolinate would be more amenable to GC analysis.

For the analysis of volatile derivatives, a capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) would be used. The sample, dissolved in a volatile solvent, is injected into the heated inlet where it is vaporized and swept onto the column by a carrier gas, typically helium or hydrogen. The column temperature is programmed to increase over time to elute compounds with different boiling points. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides both retention time data for quantification and mass spectra for the identification of the separated components.

Interactive Table 2: Illustrative Chromatographic Conditions for Analysis of Picolinate (B1231196) Derivatives

Technique Parameter Typical Conditions
HPLC/UPLC ColumnReversed-phase C18
Mobile PhaseAcetonitrile/Water with 0.1% Formic Acid (Gradient)
Flow Rate0.5 - 1.0 mL/min (HPLC), 0.3 - 0.6 mL/min (UPLC)
DetectionUV at ~254 nm
GC ColumnCapillary column (e.g., DB-5 or equivalent)
Carrier GasHelium or Hydrogen
Temperature ProgramInitial temperature hold, then ramp to a final temperature
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

Green Chemistry Principles in the Synthesis and Application of Methyl 3 Tert Butoxycarbonyl Picolinate

Atom Economy and Reaction Efficiency Optimization

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.net An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. researchgate.net In the synthesis of complex molecules like Methyl 3-(tert-butoxycarbonyl)picolinate, achieving high atom economy is a significant challenge.

The synthesis of picolinate (B1231196) derivatives can be approached through various routes. One common method involves a multi-component reaction. For instance, the synthesis of picolinate derivatives can be achieved through a reaction involving an oxo-propanoate, ammonium (B1175870) acetate (B1210297), malononitrile, and various aldehydes. nih.govrsc.org While this approach can be efficient in building molecular complexity in a single step, the atom economy can be impacted by the formation of by-products.

Table 1: Theoretical Atom Economy for a Generic Boc-Protection Reaction

ReactantsMolecular Weight ( g/mol )Desired ProductMolecular Weight ( g/mol )By-productsMolecular Weight ( g/mol )Atom Economy (%)
Amine (R-NH₂) + (Boc)₂OVaries + 218.25R-NHBocVariest-BuOH + CO₂74.12 + 44.01< 100

Note: The atom economy will vary depending on the specific amine used. The table illustrates the inherent loss of atoms as by-products in a typical Boc-protection step.

Efforts to improve reaction efficiency focus on developing catalytic methods that minimize the need for stoichiometric reagents and protecting groups. ucl.ac.ukresearchgate.net

Development of Sustainable Solvent Systems and Minimization Strategies

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional solvents are volatile organic compounds (VOCs), which can have significant health and environmental hazards. Green chemistry encourages the use of safer, more sustainable solvents or, ideally, solvent-free conditions. nih.gov

In the synthesis of picolinate derivatives, researchers have explored the use of greener solvents. A study on the synthesis of picolinates utilized ethanol (B145695) as a solvent, which is considered a more environmentally benign option compared to chlorinated solvents like dichloromethane (B109758) (DCM) or polar aprotic solvents like dimethylformamide (DMF). nih.govrsc.org The use of water as a solvent in organic reactions is also a highly desirable green approach. For the N-Boc protection of amines, a method using water-acetone under catalyst-free conditions has been reported, offering a greener alternative to traditional methods. nih.gov

Solvent-free reactions represent an even more sustainable approach. A protocol for the direct amidation of unactivated esters using sodium tert-butoxide (NaOtBu) has been developed that proceeds under solvent-free conditions, significantly reducing waste. rsc.org The enzymatic synthesis of esters has also been achieved in solvent-free systems, where the reactants themselves form a deep eutectic solvent, eliminating the need for an additional solvent. rsc.org

Table 2: Comparison of Solvents in Chemical Synthesis

SolventClassificationGreen Chemistry Considerations
Dichloromethane (DCM)ChlorinatedHazardous, potential carcinogen, environmentally persistent.
Dimethylformamide (DMF)Polar AproticToxic, high boiling point makes removal difficult.
EthanolAlcoholRenewable resource, biodegradable, lower toxicity. nih.govrsc.org
WaterAqueousNon-toxic, abundant, environmentally safe. nih.gov
Ethyl AcetateEsterLower toxicity than many traditional solvents, can be derived from renewable resources. mdpi.com
No SolventSolvent-freeIdeal from a green chemistry perspective, minimizes waste. rsc.orgnih.gov

Exploration of Metal-Free and Organocatalytic Approaches

Many conventional organic reactions rely on heavy metal catalysts, which can be toxic, expensive, and difficult to remove from the final product. A key principle of green chemistry is the development of catalytic processes, particularly those that avoid the use of heavy metals. ucl.ac.uk Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative. nih.govresearchgate.net

The synthesis of compounds containing the tert-butoxycarbonyl group can benefit from organocatalytic methods. For instance, the O-tert-butoxycarbonylation of phenols has been achieved using organocatalysts, providing a metal-free route to protected phenols. researchgate.net Similarly, asymmetric Mannich reactions to produce N-Boc protected amino acids have been successfully carried out using organocatalysts under mild conditions. nih.gov These methods offer the advantages of lower toxicity, easier catalyst removal, and often milder reaction conditions compared to their metal-catalyzed counterparts.

In the context of picolinate synthesis, the development of heterogeneous catalysts is also a significant step towards greener processes. A novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH₂PO₃H₂)₂, has been used for the synthesis of picolinate and picolinic acid derivatives. nih.govrsc.orgresearchgate.net Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and potentially reused, reducing waste and cost.

Strategies for By-product Utilization and Waste Reduction

A holistic green chemistry approach involves not only minimizing the generation of waste but also finding ways to utilize any by-products that are formed. rsc.org In syntheses involving protecting groups, the by-products from the protection and deprotection steps are often discarded.

The reduction of waste can also be achieved by designing more efficient synthetic pathways that reduce the number of steps. Multi-component reactions, as mentioned earlier, are a prime example of this, as they can create complex molecules in a single step, thereby reducing the number of purification steps and the associated solvent and material waste. nih.govrsc.org The E-factor, which is the mass ratio of waste to desired product, is a useful metric for quantifying waste generation. Processes with lower E-factors are considered more environmentally friendly. nih.gov The development of catalytic, one-pot syntheses is a key strategy for minimizing the E-factor in the production of fine chemicals and pharmaceuticals.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Identify ester (δ 3.8–3.9 ppm for OCH₃), Boc tert-butyl (δ 1.4 ppm), and aromatic protons (δ 7.5–8.5 ppm).
  • IR : Confirm carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹; ester C=O at ~1740 cm⁻¹).
  • HPLC : Assess purity using a C18 column (gradient: 50–90% acetonitrile in water) .

What strategies mitigate ester hydrolysis during Boc deprotection or storage?

Advanced
The methyl ester is prone to hydrolysis under acidic or basic conditions.
Methodological Insight :

  • Storage : Store at 0–6°C under inert atmosphere (argon) to prevent moisture ingress, as recommended for similar esters .
  • Reaction Design : Use anhydrous solvents (e.g., DCM dried over molecular sieves) and minimize exposure to protic acids. For long-term stability, lyophilize and store as a solid .

How does the picolinate ring influence regioselective functionalization in cross-coupling reactions?

Advanced
The pyridine nitrogen directs electrophilic substitution, while the ester group modulates electronic effects.
Methodological Insight :

  • Suzuki Coupling : Use Pd(PPh₃)₄ with aryl boronic acids (e.g., 4-benzyloxyphenylboronic acid pinacol ester ) at 80°C in dioxane/water.
  • Directing Effects : The 3-Boc-amino group may sterically hinder meta-position reactions. Confirm regiochemistry via NOESY or X-ray crystallography .

How can researchers address low yields in multi-step syntheses involving this compound?

Advanced
Low yields often stem from intermediate instability or competing side reactions.
Methodological Insight :

  • Stepwise Optimization : Isolate and characterize intermediates (e.g., methyl picolinate) before Boc protection.
  • Catalytic Additives : Use DMAP (5 mol%) to accelerate Boc coupling, reducing reaction time from 24h to 6h .
  • Scale-Up : For >10g scales, prioritize column chromatography over recrystallization (purity >98% as in ).

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